N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)10-3-5-11(6-4-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14) |
InChI Key |
FKDYSMORUVOTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine typically involves the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The
Biological Activity
N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrazole ring and an isopropyl-substituted phenyl group. Its molecular formula is C13H16N4, with a molecular weight of approximately 201.27 g/mol. The presence of the pyrazole moiety contributes to its reactivity and potential biological activity, while the isopropyl group enhances its hydrophobic characteristics, influencing interactions with biological systems.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cancer cell proliferation effectively:
- In Vitro Studies : This compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with growth inhibition concentrations (GI50) ranging from 0.127 to 0.560 μM .
- Mechanism of Action : The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In studies involving ovarian cancer cells, it was found to reduce phosphorylation of retinoblastoma protein and induce apoptosis by arresting cells in the S and G2/M phases .
2. Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes, with inhibitory activities comparable to standard anti-inflammatory drugs .
3. Antimicrobial Activity
The compound has shown efficacy against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies revealed that certain pyrazole derivatives, including this compound, displayed significant antimicrobial activity with MIC values as low as 0.22 to 0.25 μg/mL against specific bacterial strains .
Comparative Analysis of Related Compounds
To understand the unique biological profile of this compound, a comparison with related pyrazole derivatives is useful.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine | Structure | Lacks phenyl substitution; focused on hydrophobic interactions. |
| 5-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amines | Structure | Different position of the isopropyl group; potential different reactivity patterns. |
| N-[1-(2-bromophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazol-4-amines | Structure | Incorporates bromine; may exhibit different biological activities due to halogen effects. |
This comparison emphasizes how variations in substituents influence both chemical behavior and biological activity.
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Cancer Cell Lines : A study reported that this compound inhibited the growth of multiple cancer cell lines, demonstrating its potential as a lead compound for developing anticancer agents.
- Inflammatory Models : In experimental models of inflammation, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amines showed significant reductions in inflammatory markers, supporting its use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity : The isopropyl group in this compound enhances lipophilicity compared to analogs with polar substituents (e.g., carboxamide in ).
- Synthetic Yield : Pyrazole-pyrimidine hybrids (e.g., ) exhibit higher synthetic yields (82%) compared to cyclopropylamine derivatives (17.9% in ), likely due to steric hindrance in the latter.
TRPA1 Inhibition
- HC-030031 : A structurally related acetamide derivative, HC-030031, inhibits TRPA1 with an IC₅₀ of 4–10 μM, demonstrating anti-inflammatory effects in asthma models .
Kinase Inhibition
- Pyrazolo-Pyrimidine Hybrids : Compounds like those in show multitarget kinase inhibition due to their planar heterocyclic systems, which facilitate ATP-binding site interactions.
- Pyridinyl Analogs : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may target kinases via pyridine-mediated π-π stacking.
Computational and Analytical Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
